molecular formula C18H22ClNO2 B1385502 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline CAS No. 1040685-37-7

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline

Cat. No.: B1385502
CAS No.: 1040685-37-7
M. Wt: 319.8 g/mol
InChI Key: MWDMCYPGYSEKBA-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is an organic compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted aniline and an ethoxyethoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline typically involves the reaction of 5-chloro-2-methylaniline with 3-(2-ethoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: A simpler analogue lacking the ethoxyethoxybenzyl group.

    N-Benzyl-2-methylaniline: Similar structure but without the chloro and ethoxyethoxy groups.

    3-(2-Ethoxyethoxy)benzyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and ethoxyethoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research .

Properties

IUPAC Name

5-chloro-N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-21-9-10-22-17-6-4-5-15(11-17)13-20-18-12-16(19)8-7-14(18)2/h4-8,11-12,20H,3,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMCYPGYSEKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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